molecular formula C5H7ClN2S B1382529 4-Ethenyl-1,3-thiazol-2-amine hydrochloride CAS No. 1803610-09-4

4-Ethenyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1382529
CAS No.: 1803610-09-4
M. Wt: 162.64 g/mol
InChI Key: ZPJXGJDWGLBUDE-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a thiazole core substituted with an ethenyl (vinyl) group at the 4-position and an amine group at the 2-position, forming a hydrochloride salt. Thiazole derivatives are heterocyclic compounds with a sulfur and nitrogen-containing five-membered ring, widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and neuroactive effects .

Properties

IUPAC Name

4-ethenyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c1-2-4-3-8-5(6)7-4;/h2-3H,1H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXGJDWGLBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethenyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization and condensation of haloketones with thioamide . This process is widely popular for the synthesis of thiazole moieties. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethenyl-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-ethenyl-1,3-thiazol-2-amine hydrochloride, have demonstrated significant antimicrobial properties. The thiazole ring is known to enhance the biological activity of compounds against various pathogens.

Case Studies:

  • A study highlighted the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, with compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • In vitro evaluations showed that halogenated thiazole derivatives had enhanced antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Level
4-Ethenyl-1,3-thiazol-2-amineS. aureus20–28Moderate
Halogenated derivativesE. coli24–40Moderate
Fluorinated compoundsPseudomonas aeruginosa31.25High

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. Thiazole derivatives have been shown to inhibit the enzyme lipoxygenase (LOX), which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses.

Case Studies:

  • Research indicates that certain thiazole derivatives exhibit potent inhibition of LOX, suggesting their utility in treating inflammation-related diseases such as asthma and rheumatoid arthritis .
  • Specific derivatives like N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine were identified as having significant anti-inflammatory effects in both in vitro and in vivo models .

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

CompoundInhibition (%)In Vivo Model
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine85Mouse model
Other thiazole derivativesVariesRat model

Drug Discovery and Development

The unique structural features of this compound make it a promising candidate for further drug development. Its ability to interact with various biological targets suggests potential applications in pharmacology.

Research Insights:

  • The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific targets .
  • Ongoing studies are focused on optimizing these derivatives through structure–activity relationship (SAR) analyses to improve their therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to the activation or inhibition of biochemical pathways, enzymes, and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine hydrochlorides vary in substituents at the 4- and 5-positions, which significantly influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Hydrochloride Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4-Ethenyl-1,3-thiazol-2-amine hydrochloride 4-ethenyl, 2-amine C₅H₇ClN₂S 162.64* Not provided Hypothesized applications in organic synthesis or bioactive intermediates (inferred from analogs).
5-Chloro-1,3-thiazol-2-amine hydrochloride 5-chloro, 2-amine C₃H₄Cl₂N₂S 187.10 259-680-4 Starting reagent for bioactive thiazole derivatives; toxic if swallowed (H301 hazard) .
2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride 2-methyl, 5-phenyl, 4-amine C₁₀H₁₁ClN₂S 226.72 1461714-51-1 Potential anti-inflammatory or antimicrobial agent (structural similarity to other thiazoles) .
4-Methyl-1,3-thiazol-2-amine hydrochloride 4-methyl, 2-amine C₄H₇ClN₂S 158.68 1217983-12-4 Intermediate in synthetic chemistry; purity ≥95% .
4-(4-Hexylphenyl)-1,3-thiazol-2-amine hydrochloride 4-(4-hexylphenyl), 2-amine C₁₅H₂₁ClN₂S 296.87 109569-71-3 High lipophilicity due to hexylphenyl group; potential CNS-targeting applications .
SSR125543A† Complex substituents C₂₅H₂₆ClF₃N₂OS 501.00 Not provided Potent corticotropin-releasing factor (CRF1) receptor antagonist; neuropsychopharmacology .

*Calculated molecular weight based on formula.
†SSR125543A: 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., Cl in 5-chloro derivative) enhance stability and modulate receptor binding .
  • Aromatic/hydrophobic groups (e.g., phenyl, hexylphenyl) improve membrane permeability, making such analogs candidates for CNS drugs .
  • Ethenyl group : The vinyl substituent in 4-ethenyl derivatives may confer reactivity for further functionalization (e.g., polymerization or cross-coupling reactions).

Synthetic Routes :

  • Thiazol-2-amine hydrochlorides are typically synthesized via cyclization of thioureas with α-haloketones or via Hantzsch thiazole synthesis . For example, 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine was prepared using a triazolyl phenylthiazole protocol .

Safety Profiles :

  • Chloro-substituted derivatives (e.g., 5-chloro-1,3-thiazol-2-amine hydrochloride) exhibit acute toxicity (H301 hazard) , whereas alkyl/aryl analogs (e.g., 4-methyl or 4-hexylphenyl) lack explicit toxicity data in the evidence.

Pharmacological Potential: SSR125543A demonstrates the therapeutic relevance of thiazol-2-amine derivatives in stress-related disorders via CRF1 receptor antagonism . Simpler analogs (e.g., 2-methyl-5-phenyl) are explored for anti-inflammatory activity, aligning with trends in thiazole-based drug discovery .

Biological Activity

4-Ethenyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, biochemical pathways, and comparative efficacy against various diseases.

  • Molecular Formula : C5_5H7_7ClN2_2S
  • Molecular Weight : 162.64 g/mol

Thiazole derivatives, including this compound, exhibit diverse biological activities through various mechanisms:

  • Target Interaction : Thiazoles often interact with specific biological targets such as enzymes and receptors.
  • Biochemical Pathways : They can influence several pathways, including those involved in inflammation and cell proliferation.
  • Analgesic and Anti-inflammatory Effects : Studies have reported significant analgesic and anti-inflammatory activities attributed to the modulation of pro-inflammatory cytokines and pain pathways.

Biological Activities

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits antibacterial activity against pathogens like Mycobacterium tuberculosis .
Anticancer Potential to inhibit cancer cell proliferation by disrupting microtubule dynamics .
Anti-inflammatory Reduces inflammation by modulating cytokine release .
Analgesic Demonstrates pain-relieving properties through central nervous system pathways.

Case Studies and Research Findings

Several studies have evaluated the efficacy of thiazole derivatives in various biological contexts:

  • Antimicrobial Activity :
    • A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Anticancer Properties :
    • Research demonstrated that compounds similar to this compound bind to the colchicine site of tubulin, leading to disrupted microtubule dynamics and induced apoptosis in cancer cells .
    • A specific derivative showed IC50_{50} values in the low nanomolar range against multiple cancer cell lines, indicating potent antiproliferative activity .
  • Neuroprotective Effects :
    • In vitro studies indicated that certain thiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole-based compounds to evaluate its relative efficacy:

Compound NameActivity TypeIC50_{50} (nM)Notes
4-Phenyl-1,3-thiazol-2-amineAntileishmanialN/AEffective against Leishmania species
4-Ethyl-1,3-thiazol-2-aminesAnticancerVariesUsed in various industrial applications
2-AminothiazoleAntiviral/AntifungalN/ABroad-spectrum antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for 4-Ethenyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

A common approach involves the condensation of substituted thiazole precursors with appropriate amines under acidic conditions. For example, refluxing 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in ethanol or dioxane, followed by recrystallization, yields structurally similar compounds . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF mixtures), reaction time (typically 4–7 hours), and stoichiometric ratios (e.g., 1:1 molar ratio of reactants with sodium acetate as a base) . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • X-ray crystallography to confirm stereochemistry and bond angles (e.g., crystallographic data for analogous thiazole-amine derivatives) .
  • NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent positions. For example, aromatic protons in the thiazole ring typically resonate at δ 7.0–8.5 ppm .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., expected m/z for C₆H₈ClN₃S).

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability studies indicate degradation above 40°C, with hydrolysis of the amine group observed in aqueous solutions (pH > 8) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., Gaussian or ORCA software) predict reaction pathways and transition states. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental data to optimize substituent effects on electronic properties (e.g., electron-withdrawing groups on the thiazole ring) . This reduces trial-and-error synthesis by 30–50% .

Q. What strategies resolve contradictions in biological activity data for thiazole-amine derivatives?

  • Dose-response analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural analogs : Compare bioactivity of derivatives with/without the ethenyl group to isolate its contribution.
  • Statistical validation : Use ANOVA or multivariate regression to account for batch-to-batch variability .

Q. How are Mannich base derivatives of this compound synthesized for antimicrobial studies?

React the hydrochloride salt with substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) in ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst. Purify via vacuum evaporation and recrystallize from ethanol/water mixtures. Biological assays (e.g., MIC testing) against S. aureus and E. coli show enhanced activity when electron-deficient aryl groups are introduced .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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